![molecular formula C12H16N4O B7507032 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide](/img/structure/B7507032.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide, also known as JNJ-39729209, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
作用機序
The mechanism of action of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide involves the inhibition of specific enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. Additionally, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide has been shown to inhibit the activity of the Janus kinase (JAK) signaling pathway, which is involved in the production of cytokines and growth factors.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide has been shown to have a broad range of biochemical and physiological effects. This compound has been demonstrated to inhibit the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide has been shown to inhibit the replication of certain viruses, including HIV and HCV. Furthermore, this compound has been demonstrated to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
One advantage of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide in lab experiments is its broad range of biological activities. This compound has been shown to have anti-inflammatory, antiviral, and anticancer properties, making it a useful tool for studying these biological processes. Additionally, the synthesis method for this compound is relatively straightforward, making it easily accessible for researchers.
One limitation of using N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic in vitro, its toxicity in vivo has not been extensively studied. Additionally, the potential off-target effects of this compound have not been fully characterized, which could limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide. One potential direction is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, the potential use of this compound in combination with other therapeutic agents could be explored. Furthermore, the potential toxicity and off-target effects of this compound could be further characterized to better understand its potential therapeutic applications.
合成法
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide involves the reaction of 2-methylpropanoic acid with 3-amino-1,2,4-trimethylpyrazolo[3,4-b]pyridine in the presence of an appropriate coupling reagent. This reaction results in the formation of the desired product, which can be purified by column chromatography.
科学的研究の応用
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to have antiviral properties by inhibiting the replication of certain viruses, including the human immunodeficiency virus (HIV) and hepatitis C virus (HCV). Furthermore, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide has been demonstrated to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
特性
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-7(2)12(17)14-9-5-10-8(3)15-16(4)11(10)13-6-9/h5-7H,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPHOTYIQUEPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N,1,3-trimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506966.png)
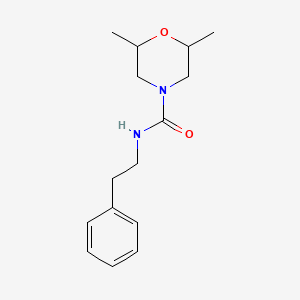
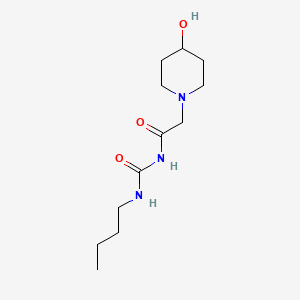
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7506995.png)
![1,3-dimethyl-N-propylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7506998.png)
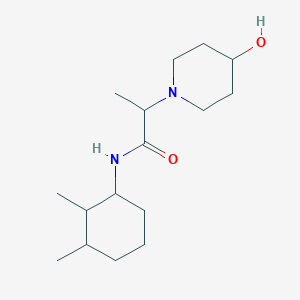
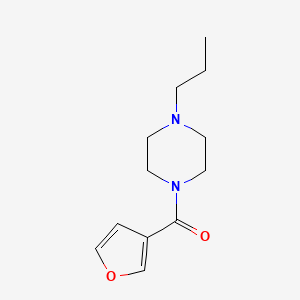
![N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]-2H-chromene-3-carboxamide](/img/structure/B7507017.png)
![1,3-dimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7507020.png)
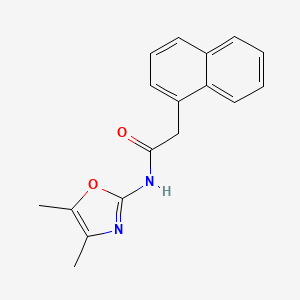

![N-[(2,3-dichlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7507035.png)
![Cyclopentyl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7507039.png)
![5-[(2-oxopyridin-1-yl)methyl]-N-(2,4,5-trichlorophenyl)furan-2-carboxamide](/img/structure/B7507047.png)